molecular formula C6H4INO4S B14644181 3-Nitrobenzene-1-sulfonyl iodide CAS No. 55709-22-3

3-Nitrobenzene-1-sulfonyl iodide

Cat. No.: B14644181
CAS No.: 55709-22-3
M. Wt: 313.07 g/mol
InChI Key: HXAIZZQEVXFEJJ-UHFFFAOYSA-N
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Description

3-Nitrobenzene-1-sulfonyl iodide is an organic compound characterized by the presence of a nitro group (-NO2), a sulfonyl group (-SO2-), and an iodide atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzene-1-sulfonyl iodide typically involves the nitration of benzene followed by sulfonation and iodination. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzene-1-sulfonyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: 3-Aminobenzene-1-sulfonyl iodide.

    Oxidation: 3-Nitrobenzenesulfonic acid.

Scientific Research Applications

3-Nitrobenzene-1-sulfonyl iodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for potential use in drug development due to its ability to modify biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitrobenzene-1-sulfonyl iodide involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The sulfonyl group can participate in various reactions, including nucleophilic substitution and oxidation. The iodide group can be easily displaced by other nucleophiles, facilitating the formation of new compounds .

Comparison with Similar Compounds

Uniqueness: 3-Nitrobenzene-1-sulfonyl iodide is unique due to the presence of the iodide group, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds .

Properties

CAS No.

55709-22-3

Molecular Formula

C6H4INO4S

Molecular Weight

313.07 g/mol

IUPAC Name

3-nitrobenzenesulfonyl iodide

InChI

InChI=1S/C6H4INO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H

InChI Key

HXAIZZQEVXFEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)I)[N+](=O)[O-]

Origin of Product

United States

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